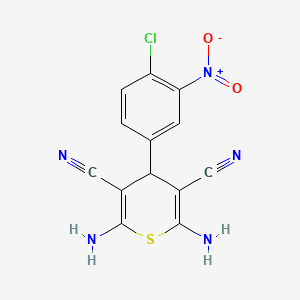![molecular formula C21H21Br2N7O2 B11564325 4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)
4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The bromophenyl and morpholinyl groups are introduced via nucleophilic substitution reactions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with 5-bromo-2-methoxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: This compound shares the bromophenyl and methoxy groups but differs in its overall structure and applications.
4-Bromo-2,5-dimethoxyamphetamine: Similar in having bromophenyl and methoxy groups, but with different pharmacological properties.
Uniqueness
What sets 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart is its triazine core and the combination of functional groups, which provide a unique set of chemical and biological properties.
Properties
Molecular Formula |
C21H21Br2N7O2 |
|---|---|
Molecular Weight |
563.2 g/mol |
IUPAC Name |
2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(3-bromophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21Br2N7O2/c1-31-18-6-5-16(23)11-14(18)13-24-29-20-26-19(25-17-4-2-3-15(22)12-17)27-21(28-20)30-7-9-32-10-8-30/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13+ |
InChI Key |
SEBTZKWJLUFMPR-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11564251.png)
![Ethyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11564253.png)
![4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11564258.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one](/img/structure/B11564259.png)
![2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11564260.png)
![N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11564263.png)

![methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564267.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11564275.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11564278.png)
![4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol](/img/structure/B11564282.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-cyanophenyl)methylidene]propanehydrazide](/img/structure/B11564284.png)
![N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11564291.png)
